molecular formula C10H8ClNO4 B1414877 methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate CAS No. 877065-30-0

methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate

Cat. No.: B1414877
CAS No.: 877065-30-0
M. Wt: 241.63 g/mol
InChI Key: HQVWYUZVGLAMBS-HWKANZROSA-N
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Description

Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a nitro group, a chloro group, and an acrylate moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate typically involves the esterification of (2E)-3-(4-chloro-3-nitrophenyl)acrylic acid with methanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a consideration to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Addition: The double bond in the acrylate moiety can participate in addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, base catalysts.

    Addition: Nucleophiles like Grignard reagents, electrophiles like halogens.

Major Products

    Reduction: Methyl (2E)-3-(4-amino-3-nitrophenyl)acrylate.

    Substitution: Methyl (2E)-3-(4-substituted-3-nitrophenyl)acrylate.

    Addition: Various addition products depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate depends on its specific application. In general, the compound may interact with biological molecules through its reactive functional groups, such as the nitro and chloro groups. These interactions can lead to the modification of proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-(4-chloro-3-nitrophenyl)propanoate
  • Methyl (2E)-3-(4-bromo-3-nitrophenyl)acrylate
  • Methyl (2E)-3-(4-chloro-3-aminophenyl)acrylate

Uniqueness

Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate is unique due to the specific combination of functional groups it possesses

Properties

IUPAC Name

methyl (E)-3-(4-chloro-3-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c1-16-10(13)5-3-7-2-4-8(11)9(6-7)12(14)15/h2-6H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVWYUZVGLAMBS-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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